molecular formula C13H13N5S B14700381 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- CAS No. 21576-23-8

7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl-

Cat. No.: B14700381
CAS No.: 21576-23-8
M. Wt: 271.34 g/mol
InChI Key: RCSODCJDHVAURU-UHFFFAOYSA-N
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Description

7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl-: is a heterocyclic compound that features a fused ring system combining pyrimidine and thiazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(4,5-b)(1,4)thiazine derivatives: These compounds share the same core structure but differ in their substituents.

    Amino-substituted heterocycles: Compounds with similar amino groups attached to heterocyclic rings.

Uniqueness

The uniqueness of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

21576-23-8

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

6-(4-aminophenyl)-4-methyl-7H-pyrimido[4,5-b][1,4]thiazin-2-amine

InChI

InChI=1S/C13H13N5S/c1-7-11-12(18-13(15)16-7)19-6-10(17-11)8-2-4-9(14)5-3-8/h2-5H,6,14H2,1H3,(H2,15,16,18)

InChI Key

RCSODCJDHVAURU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)SCC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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